molecular formula C7H9ClO2S2 B2973857 5-Propylthiophene-2-sulfonyl chloride CAS No. 883146-08-5

5-Propylthiophene-2-sulfonyl chloride

Cat. No. B2973857
CAS RN: 883146-08-5
M. Wt: 224.72
InChI Key: SRVCJYZNEPLRHN-UHFFFAOYSA-N
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Description

5-Propylthiophene-2-sulfonyl chloride is a chemical compound with the formula C7H9ClO2S2 and a molecular weight of 224.73 g/mol . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 5-Propylthiophene-2-sulfonyl chloride involves the reaction of 2-Propylthiophene with chlorosulfonic acid and phosphorus pentachloride at temperatures between 10°C and 15°C .

Scientific Research Applications

Synthesis of Bioactive Compounds

5-Propylthiophene-2-sulfonyl chloride: is a key intermediate in the synthesis of various bioactive thiophene derivatives. These compounds exhibit a wide range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive activities . The versatility of this compound allows for the creation of numerous drugs with potential therapeutic applications.

Organic Semiconductor Development

In the field of electronics, 5-Propylthiophene-2-sulfonyl chloride serves as a precursor for the development of organic semiconductors. Thiophene-based molecules play a significant role in the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . This application is crucial for the production of flexible, lightweight, and cost-effective electronic devices.

Corrosion Inhibition

The industrial application of 5-Propylthiophene-2-sulfonyl chloride includes its use as a corrosion inhibitor. Thiophene derivatives are known to form protective layers on metals, thereby preventing corrosion and extending the life of metal structures and components in aggressive environments .

Material Science

In material science, 5-Propylthiophene-2-sulfonyl chloride contributes to the synthesis of novel materials with enhanced properties. It is used to create polymers and composites with improved thermal stability, mechanical strength, and chemical resistance, which are essential for various industrial applications .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a derivatization agent. It reacts with various analytes, improving their detectability and quantification in complex mixtures through techniques such as chromatography and mass spectrometry .

Agricultural Chemistry

In agriculture, 5-Propylthiophene-2-sulfonyl chloride can be used to synthesize compounds that act as growth regulators or pesticides. These thiophene-based chemicals help in enhancing crop yield and protecting plants from pests and diseases .

Photovoltaic Materials

The synthesis of photovoltaic materials also employs 5-Propylthiophene-2-sulfonyl chloride . It is involved in creating components for solar cells that convert sunlight into electricity, contributing to the development of renewable energy sources .

Medicinal Chemistry

Lastly, in medicinal chemistry, this compound is instrumental in the design of new drugs. It allows for the modification of molecular structures to improve drug efficacy, reduce side effects, and enhance drug delivery systems .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

5-Propylthiophene-2-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide . In this reaction, 5-Propylthiophene-2-sulfonyl chloride reacts with 3-amino-4, 5-dimethylisoxazole in the presence of pyridine and dimethylaminopyridine .

Action Environment

The action, efficacy, and stability of 5-Propylthiophene-2-sulfonyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide is carried out at 0°C , suggesting that low temperatures may be necessary for certain reactions involving this compound.

properties

IUPAC Name

5-propylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2S2/c1-2-3-6-4-5-7(11-6)12(8,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCJYZNEPLRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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